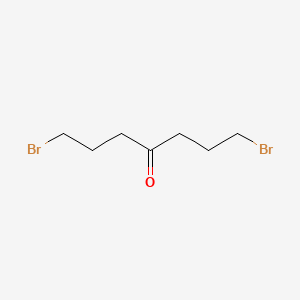![molecular formula C11H20N2O B12279405 10-(Propan-2-yl)-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B12279405.png)
10-(Propan-2-yl)-3,10-diazabicyclo[4.3.1]decan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(Propan-2-yl)-3,10-diazabicyclo[431]decan-4-one is a bicyclic compound that features a diazabicyclo structure
Preparation Methods
The synthesis of 10-(Propan-2-yl)-3,10-diazabicyclo[4.3.1]decan-4-one can be achieved through several synthetic routes. One common method involves the enantioselective construction of the bicyclic scaffold from acyclic starting materials that contain the necessary stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
10-(Propan-2-yl)-3,10-diazabicyclo[4.3.1]decan-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities and interactions with biomolecules. In medicine, it could be explored for its therapeutic potential, particularly in the development of new drugs. Additionally, it has applications in the industry, such as in the synthesis of materials with specific properties .
Mechanism of Action
The mechanism of action of 10-(Propan-2-yl)-3,10-diazabicyclo[4.3.1]decan-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
10-(Propan-2-yl)-3,10-diazabicyclo[4.3.1]decan-4-one can be compared with other similar compounds, such as 8-azabicyclo[3.2.1]octane and bicyclo[3.3.1]nonane derivatives These compounds share similar bicyclic structures but differ in their specific chemical properties and applications The uniqueness of 10-(Propan-2-yl)-3,10-diazabicyclo[43
Properties
Molecular Formula |
C11H20N2O |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
10-propan-2-yl-3,10-diazabicyclo[4.3.1]decan-4-one |
InChI |
InChI=1S/C11H20N2O/c1-8(2)13-9-4-3-5-10(13)7-12-11(14)6-9/h8-10H,3-7H2,1-2H3,(H,12,14) |
InChI Key |
VRMYGRXMQUNBLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2CCCC1CNC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B12279322.png)


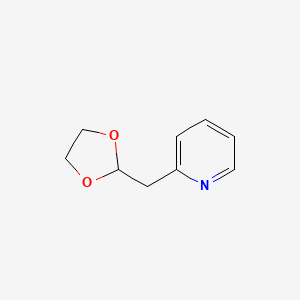
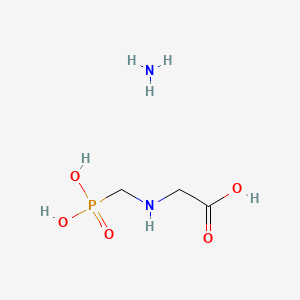

![N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12279338.png)

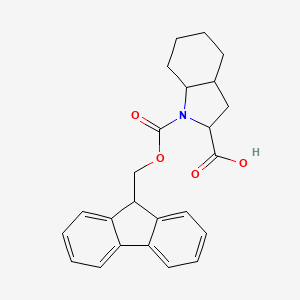
![6-(Bromomethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B12279371.png)
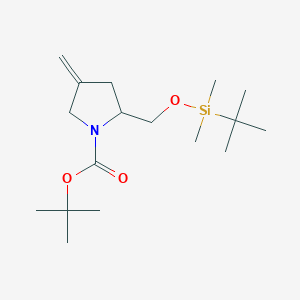

![1-[(Benzyloxy)methyl]cyclopropan-1-ol](/img/structure/B12279397.png)
